(S)-2-(3,5-Dichlorophenyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-(3,5-Dichlorophenyl)pyrrolidine is a chiral compound characterized by the presence of a pyrrolidine ring substituted with a 3,5-dichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(3,5-Dichlorophenyl)pyrrolidine typically involves the reaction of 3,5-dichlorobenzaldehyde with a chiral amine, followed by cyclization to form the pyrrolidine ring. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of flow microreactors has been reported to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
(S)-2-(3,5-Dichlorophenyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, amine derivatives, and substituted pyrrolidines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(S)-2-(3,5-Dichlorophenyl)pyrrolidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its role as a ligand in receptor binding studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific receptors.
Mechanism of Action
The mechanism of action of (S)-2-(3,5-Dichlorophenyl)pyrrolidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- (S)-3-(3,5-Dichlorophenyl)pyrrolidine
- N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea
- Triazin-chalcones and triazin-N-(3,5-dichlorophenyl)pyrazolines
Uniqueness
(S)-2-(3,5-Dichlorophenyl)pyrrolidine is unique due to its specific chiral configuration and the presence of the 3,5-dichlorophenyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H11Cl2N |
---|---|
Molecular Weight |
216.10 g/mol |
IUPAC Name |
(2S)-2-(3,5-dichlorophenyl)pyrrolidine |
InChI |
InChI=1S/C10H11Cl2N/c11-8-4-7(5-9(12)6-8)10-2-1-3-13-10/h4-6,10,13H,1-3H2/t10-/m0/s1 |
InChI Key |
RGJUGOHYPAYSDI-JTQLQIEISA-N |
Isomeric SMILES |
C1C[C@H](NC1)C2=CC(=CC(=C2)Cl)Cl |
Canonical SMILES |
C1CC(NC1)C2=CC(=CC(=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.